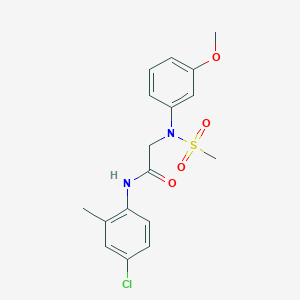![molecular formula C14H13ClN2OS B3935216 2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B3935216.png)
2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide
Descripción general
Descripción
The compound “2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an acetamide group (an acetyl group bound to an amine), and a thioether linkage (a sulfur atom connected to two carbon atoms, one of which is part of a benzyl group that also has a chlorine substituent) .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized in the literature. For instance, a series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-Helicobacter pylori activity . Another study reported the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which were evaluated for their urease inhibitor activities .
Mecanismo De Acción
2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide exerts its anti-tumor effects by inhibiting the BTK enzyme, which is a key mediator of B-cell receptor signaling in cancer cells. This leads to the disruption of downstream signaling pathways that promote cell survival and proliferation, ultimately leading to cancer cell death. In addition, this compound has been shown to have immunomodulatory effects, promoting the activation and expansion of anti-tumor immune cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It also has immunomodulatory effects, promoting the activation and expansion of anti-tumor immune cells. In preclinical models, this compound has been shown to reduce tumor growth and increase survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide is its potent anti-tumor activity, both as a single agent and in combination with other therapies. It also has favorable pharmacokinetic and pharmacodynamic properties, with good oral bioavailability and target engagement in tumor tissues. However, one limitation of this compound is its potential to cause off-target effects, which can lead to toxicity and adverse events.
Direcciones Futuras
There are several potential future directions for the development of 2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide as a therapeutic agent for cancer. One area of focus is the optimization of dosing regimens and treatment schedules to maximize its anti-tumor activity while minimizing toxicity. Another area of interest is the identification of biomarkers that can predict response to this compound, which can help to personalize treatment for individual patients. Additionally, there is ongoing research into the combination of this compound with other therapies, such as immune checkpoint inhibitors, to enhance its anti-tumor effects.
Aplicaciones Científicas De Investigación
2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. It has also shown favorable pharmacokinetic and pharmacodynamic properties, with good oral bioavailability and target engagement in tumor tissues.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-12-4-1-3-11(7-12)9-19-10-14(18)17-13-5-2-6-16-8-13/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBFQSBSBHPUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-tert-butyl-3-{[(4-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3935135.png)
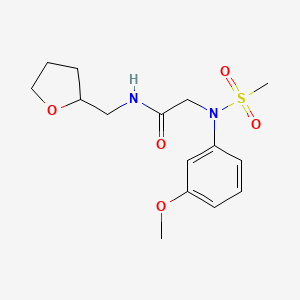
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3935149.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B3935157.png)
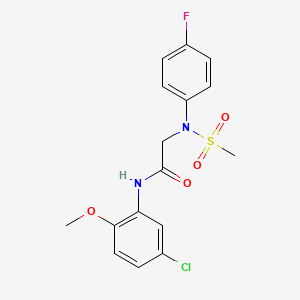
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3935165.png)
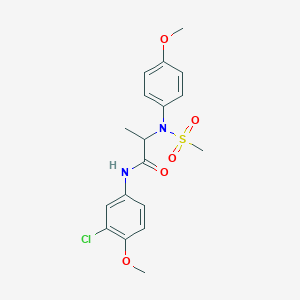
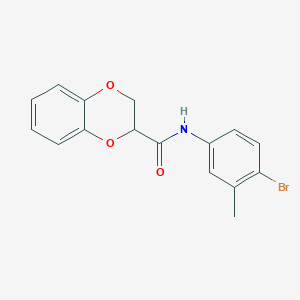
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935185.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3935194.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)nicotinonitrile](/img/structure/B3935202.png)
![(4-chlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3935203.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3935220.png)
